Z-D-Orn(boc)-OH
CAS No.: 98264-52-9
Cat. No.: VC21541480
Molecular Formula: C18H26N2O6
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 98264-52-9 |
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Molecular Formula | C18H26N2O6 |
Molecular Weight | 366.4 g/mol |
IUPAC Name | (2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid |
Standard InChI | InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m1/s1 |
Standard InChI Key | RWQCKACYKKSOKK-CQSZACIVSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES | CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Chemical Identity and Nomenclature
Z-D-Orn(boc)-OH, registered under CAS number 98264-52-9, is a protected form of the non-proteinogenic amino acid D-ornithine . The compound features two important protecting groups: a benzyloxycarbonyl (Z) group at the alpha-amino position and a tert-butyloxycarbonyl (Boc) group at the delta-amino position .
The compound is recognized by several synonyms in scientific literature, including:
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Nalpha-Z-Ndelta-Boc-D-ornithine
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(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid
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(R)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid
The systematic IUPAC name "(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid" precisely describes its chemical structure and stereochemistry .
Structural Characteristics and Physical Properties
Molecular Structure
Z-D-Orn(boc)-OH possesses the following key structural characteristics:
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Stereochemistry: Contains a stereocenter at the alpha-carbon atom with R configuration (D-configuration in amino acid nomenclature)
The structure includes a carboxylic acid group at the C-terminus, a benzyloxycarbonyl (Z) protecting group at the alpha-amino position, and a tert-butyloxycarbonyl (Boc) protecting group at the delta-amino position, connected by a four-carbon chain between the alpha and delta amino groups .
Physical Properties
The physical characteristics of Z-D-Orn(boc)-OH include:
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Physical State: Solid at room temperature
Table 1: Physical Properties of Z-D-Orn(boc)-OH
Property | Value | Reference |
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Molecular Weight | 366.4 g/mol | |
Molecular Formula | C18H26N2O6 | |
Physical State | Solid | |
Solubility | Soluble in DMSO | |
Optical Rotation | D= +3 ± 0.5° (C=1 in MeOH) at 20°C | |
CAS Number | 98264-52-9 |
Amount | 1 mM | 5 mM | 10 mM |
---|---|---|---|
1 mg | 2.7292 mL | 0.5458 mL | 0.2729 mL |
5 mg | 13.6459 mL | 2.7292 mL | 1.3646 mL |
10 mg | 27.2918 mL | 5.4584 mL | 2.7292 mL |
These values represent the volume of solvent required to achieve the specified concentration with the indicated amount of compound .
Shipping Conditions
For commercial distribution, Z-D-Orn(boc)-OH is typically shipped under the following conditions:
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Evaluation sample solutions: Shipped with blue ice
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Other sizes: Shipped at room temperature or with blue ice upon request
Applications in Research and Industry
Z-D-Orn(boc)-OH has numerous important applications across multiple scientific and industrial fields due to its unique structure with orthogonally protected amino groups.
Peptide Synthesis
The compound serves as a key building block in peptide synthesis, with particular importance in:
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Solid-phase peptide synthesis methodologies
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Development of peptide-based therapeutic agents
The orthogonal protection scheme (Z and Boc groups) allows for selective deprotection strategies, enabling precise control over the sequence of chemical reactions during peptide synthesis .
Pharmaceutical Research and Drug Development
In pharmaceutical applications, Z-D-Orn(boc)-OH contributes to:
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Development of novel pharmaceuticals for metabolic disorders
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Creation of cancer therapeutics
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Design of peptide-based drugs with enhanced stability and bioavailability
The D-configuration of the ornithine residue provides resistance to proteolytic degradation, potentially extending the half-life of resulting peptide drugs in vivo .
Biotechnology Applications
In biotechnology, this compound facilitates:
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Production of biologically active compounds
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Development of vaccines and biologics
Neuroscience Research
Z-D-Orn(boc)-OH has applications in neuroscience research, particularly:
Cosmetic Industry
The compound has found applications in cosmetic formulations, specifically:
Table 3: Major Applications of Z-D-Orn(boc)-OH
Field | Applications | Benefits |
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Peptide Synthesis | Building block for peptides | Orthogonal protection strategy enables selective modifications |
Pharmaceutical Research | Novel drugs for metabolic disorders and cancer | D-configuration enhances resistance to enzymatic degradation |
Biotechnology | Production of biologics and vaccines | Enables precise control of chemical reactivity |
Neuroscience | Research on neurotransmitter pathways | Aids understanding of neurological diseases |
Cosmetics | Anti-aging formulations | Potential benefits for skin hydration and elasticity |
Chemical Properties and Reactivity
Protecting Groups
Z-D-Orn(boc)-OH features two different protecting groups that provide orthogonal protection strategies:
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The benzyloxycarbonyl (Z) group:
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The tert-butyloxycarbonyl (Boc) group:
This orthogonal protection scheme allows for selective deprotection of either amino group, enabling precise control over chemical modifications in complex synthesis protocols.
Chemical Reactivity
The key reactive sites in Z-D-Orn(boc)-OH include:
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Carboxylic acid group: Can participate in esterification or amide bond formation reactions
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Protected amino groups: Can be selectively deprotected to enable further functionalization
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Four-carbon side chain: Provides structural flexibility for various applications
Analytical Characterization
Z-D-Orn(boc)-OH can be characterized using various analytical techniques to confirm its identity, purity, and structural integrity:
Spectroscopic Identification
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information
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Mass Spectrometry confirms the molecular weight (theoretical m/z: 366.4)
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Infrared (IR) spectroscopy identifies characteristic functional groups (carboxylic acid, carbamate groups)
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) can be used to:
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Determine the purity of the compound
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Monitor reaction progress during synthesis
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Validate the stereochemical integrity
Optical Rotation
The specific optical rotation [α]D = +3 ± 0.5° (c = 1 in MeOH) at 20°C confirms the D-configuration of the ornithine residue .
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